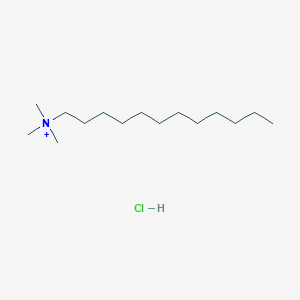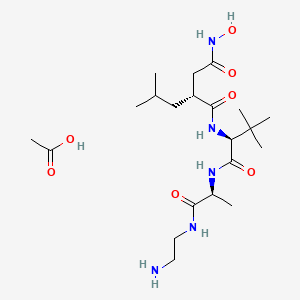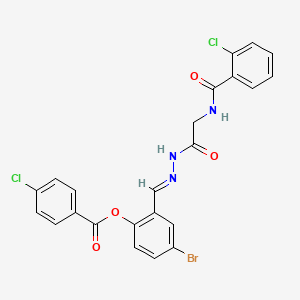
2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.326 g/mol . This compound is known for its unique structure, which includes an acetyl group, a dimethylphenyl group, and a hydrazinecarbimidothioic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID typically involves the reaction of 2,3-dimethylaniline with acetyl chloride to form the corresponding acetylated product. This intermediate is then reacted with hydrazinecarbimidothioic acid under controlled conditions to yield the final compound . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-1,2,3,6-TETRAHYDROPHTHALAMIC ACID
- (ACETYL-2,3-DIMETHYLANILINO)ACETIC ACID
- (ACETYL-2,4-DIMETHYLANILINO)ACETIC ACID
- N-(2,3-DIMETHYLPHENYL)-2-THIOPHENECARBOXAMIDE
Uniqueness
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N3OS |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
1-acetamido-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-7-5-4-6-10(8(7)2)12-11(16)14-13-9(3)15/h4-6H,1-3H3,(H,13,15)(H2,12,14,16) |
Clave InChI |
ABGOYOIPARYERR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B12040228.png)
![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)
![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)


![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12040315.png)
![(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B12040323.png)
